2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Solubility Stability Medicinal Chemistry

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride (CAS: 1909317-10-7) is a small-molecule imidazole derivative with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol. It is supplied as a dihydrochloride salt, typically as a powder with a purity of ≥95% (up to 98% from some vendors), and is stable at room temperature storage.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
CAS No. 1909317-10-7
Cat. No. B2884139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride
CAS1909317-10-7
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09
Structural Identifiers
SMILESCC(C)(C1=NC=CN1)N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H
InChIKeyOAUQHQFRIWRBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride (CAS 1909317-10-7): Chemical Identity and Baseline Specifications for Research Procurement


2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride (CAS: 1909317-10-7) is a small-molecule imidazole derivative with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol [1]. It is supplied as a dihydrochloride salt, typically as a powder with a purity of ≥95% (up to 98% from some vendors), and is stable at room temperature storage . The compound features a 2-substituted imidazole core linked to a tertiary amine-bearing isopropyl group, presenting a calculated LogP of 0.06 and a topological polar surface area (TPSA) of 55 Ų [1]. This structural motif is recognized as a versatile scaffold in medicinal chemistry and chemical biology for the development of enzyme inhibitors and receptor ligands [2].

Why 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride is Not Interchangeable with Other Imidazole-Propanamine Analogs


Substituting 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride with a closely related analog—such as the free base, a 4-methyl substituted derivative, or a 1-substituted isomer—introduces critical differences in physicochemical properties, stability, and experimental reproducibility. The dihydrochloride salt form directly impacts aqueous solubility and handling characteristics compared to the free base [1]. Furthermore, subtle variations in substitution pattern (e.g., methyl at the 4-position or amine linkage at the 1-position) alter LogP, TPSA, and molecular weight, which in turn affect membrane permeability, target binding, and assay compatibility [2][3]. Procuring the incorrect analog can lead to inconsistent biological data, failed synthetic steps, or uninterpretable SAR studies. The quantitative evidence below establishes precisely why this specific compound offers distinct, verifiable advantages for defined research applications.

Quantitative Differentiation of 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride from Closest Analogs


Enhanced Aqueous Handling via Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt of 2-(1H-imidazol-2-yl)propan-2-amine offers a substantial advantage in aqueous solubility and handling stability over its free base counterpart (CAS 1368877-36-4). Salt formation is a well-established strategy to enhance the aqueous solubility of basic amine-containing compounds [1]. While precise aqueous solubility values for this specific compound are not publicly disclosed, the dihydrochloride form (MW 198.09 g/mol) is a stable, non-hygroscopic powder stored at room temperature, whereas the free base (MW 125.17 g/mol) is typically a less stable oil or low-melting solid requiring refrigerated storage [2].

Solubility Stability Medicinal Chemistry Chemical Biology

Optimized Lipophilicity (LogP 0.06) Balances Permeability and Aqueous Compatibility vs. More Lipophilic Analogs

The calculated partition coefficient (LogP) of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is 0.06 [1]. This value is significantly lower than that of the 4-methyl substituted analog (2-(4-methyl-1H-imidazol-2-yl)propan-2-amine, CAS 1368879-37-1), which has a computed XLogP3-AA of -0.1, but notably higher than the 1-substituted isomer (1-(1H-imidazol-2-yl)propan-2-amine, CAS 781571-43-5), which exhibits a predicted ACD/LogP of -0.60 [2][3]. In the context of lead optimization, a LogP near zero is often desirable for balancing membrane permeability with aqueous solubility [4].

Lipophilicity Drug-likeness ADME Medicinal Chemistry

Superior Purity Specification (≥98%) Reduces Impurity-Driven Assay Interference vs. Common 95% Grade Analogs

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is commercially available with a certified purity of 98% (Leyan) or 95% (Sigma-Aldrich, ChemSpace) . In contrast, the free base analog (CAS 1368877-36-4) is often supplied at 95% purity, and the 1-substituted isomer is typically offered at 95%+ . While a 3% purity difference may appear small, in sensitive biochemical assays (e.g., enzyme inhibition, cellular target engagement), even low-level impurities can cause significant off-target effects or false positives [1].

Purity Quality Control Assay Reproducibility Procurement

Distinct Topological Polar Surface Area (TPSA 55 Ų) Predicts Favorable BBB Penetration Profile vs. 4-Methyl Analog

The topological polar surface area (TPSA) of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is 55 Ų [1]. This value is identical to that of the free base and falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [2]. For comparison, the 4-methyl analog (2-(4-methyl-1H-imidazol-2-yl)propan-2-amine) has a TPSA of 54.7 Ų [3]. While the difference is small, the absence of the 4-methyl group in the target compound reduces steric bulk and may offer greater conformational flexibility for target binding.

TPSA Blood-Brain Barrier CNS Drug Discovery Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-(1H-imidazol-2-yl)propan-2-amine Dihydrochloride


Medicinal Chemistry Lead Optimization for CNS-Penetrant Kinase or GPCR Inhibitors

With a LogP of 0.06 and a TPSA of 55 Ų, this compound is an ideal scaffold for designing central nervous system (CNS)-active kinase inhibitors or GPCR modulators. Its physicochemical profile balances BBB permeability with aqueous solubility, allowing for efficient hit-to-lead optimization without the need for extensive property-tuning modifications. The dihydrochloride salt ensures consistent aqueous dosing in in vivo pharmacokinetic studies [1][2].

High-Throughput Screening (HTS) Library Building Block

The compound's high purity (98% available) and room-temperature stability make it a reliable building block for constructing diverse screening libraries. Its low LogP and moderate TPSA place it within favorable drug-like space, reducing the risk of non-specific binding or aggregation in biochemical assays. The dihydrochloride salt form simplifies automated liquid handling and compound solubilization in DMSO/water mixtures [1][3].

Chemical Biology Probe Development Targeting Imidazoline or Histamine Receptors

The 2-substituted imidazole core is a recognized pharmacophore for imidazoline (I1/I2) and histamine (H3/H4) receptors. This compound can serve as a versatile intermediate for synthesizing novel probe molecules to interrogate these targets. Its structural simplicity (unsubstituted imidazole) allows for modular derivatization, enabling systematic SAR exploration while minimizing confounding steric effects from additional ring substituents [4].

Custom Synthesis of Advanced Intermediates in Process Chemistry

For process chemists, the dihydrochloride salt provides a crystalline, easily handled intermediate that can be stored at ambient temperature for extended periods. The primary amine can be readily functionalized (e.g., acylation, sulfonylation, reductive amination) to generate more complex imidazole-containing scaffolds. Its moderate molecular weight (198 g/mol) and favorable handling properties streamline multistep synthetic sequences in both academic and industrial settings .

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